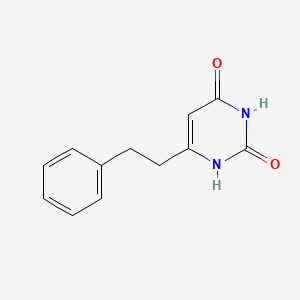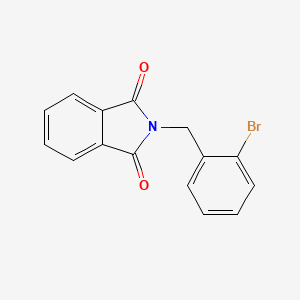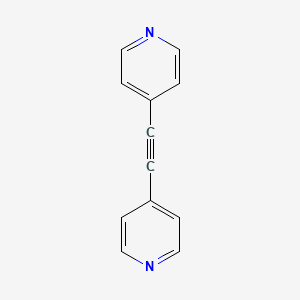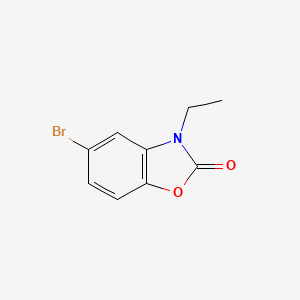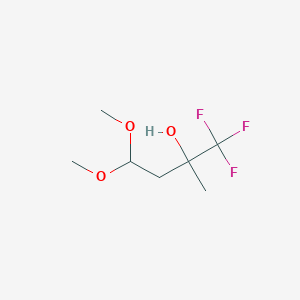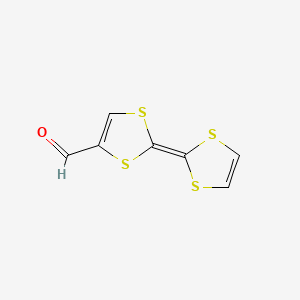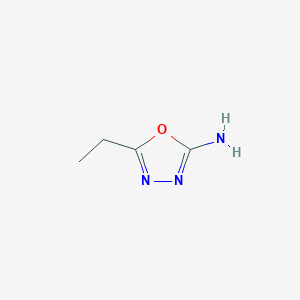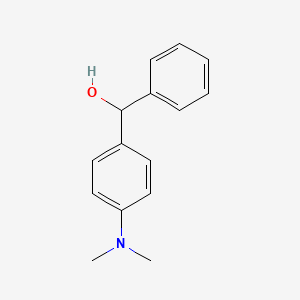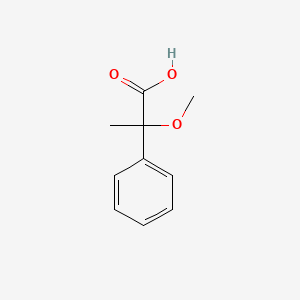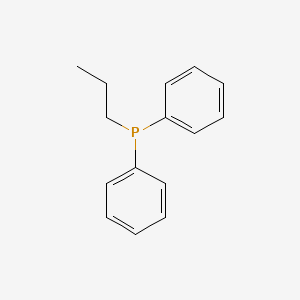
Diphenylpropylphosphine
描述
Diphenylpropylphosphine is an organic phosphine compound . It has a molecular formula of C15H17P and is used as an efficient catalyst for organic synthesis .
Synthesis Analysis
The synthesis of Diphenylpropylphosphine involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method has been found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine .Molecular Structure Analysis
The molecular structure of Diphenylpropylphosphine can be determined using techniques such as X-ray crystallography . This technique enables researchers to provide structures of crystals of a few microns in size .Chemical Reactions Analysis
Phosphines, including Diphenylpropylphosphine, are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . They are also used in the confinement within micro- or nano-environments .Physical And Chemical Properties Analysis
Diphenylpropylphosphine has a boiling point of 304.1±0.0 °C at 760 mmHg and a flash point of 150.5±25.6 °C . It also has a density and various other properties that can be determined using physicochemical analysis techniques .科学研究应用
- Metal Coordination Chemistry
- Phosphines are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts .
- Phosphines are often used in the confinement within micro- or nano-environments . This confinement influences not only their behavior but also that of their metal complexes .
- Notable examples include the use of metal–organic frameworks (MOFs) or metal–organic cages (MOCs) to support phosphines . The microenvironment within such constructs leads to reactivity modification .
-
Antioxidants in Foods
- Phenolic compounds, which include some types of phosphines, have applications as antioxidants in foods . They are used in dairy products and as food additives .
- These compounds possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .
- The mechanism of actions of phenolic antioxidants involved either by hydrogen atom transfer, single electron transfer, sequential proton loss electron transfer, and transition metal chelation .
-
Nanotechnology
- Nanotechnology-enabled products have found applications in many sectors . These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .
- Products resulting from the application of nanotechnology can be categorized as nanomaterials (such as nanoparticles, nanocomposites, nanotubes etc.), nanotools being nanoscale parts of larger equipment (such as scanning probe microscopes or other equipment with nanoscale parts), and nanodevices (such as nanosensors) .
- With prolific investment into the research and development of nanotechnology products, more practical materials with unique applications continue to evolve .
-
Data Science
- Data science has the potential for disruptive innovation in science, industry, policy, and people’s lives .
- It involves the use of statistical methods, data analysis, machine learning and their related methods to understand and analyze actual phenomena with data .
- It employs techniques and theories drawn from many fields within the context of mathematics, statistics, computer science, domain knowledge and information science .
-
Environmental Nanoplastics Research
- Nanoplastics (NPs) pose a potential global threat, and have raised concerns in the scientific community and media .
- Analyzing scientific advances and networks in NPs research can provide valuable insights into the evolving trends, research gaps, and priorities for future research efforts .
- This highlights the importance of scientific research in pollution control and risk management of uncontrolled and unknown nanoplastics .
-
Nanophotonics and Plasmonics
安全和危害
属性
IUPAC Name |
diphenyl(propyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXGWYDSLJUQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997873 | |
| Record name | Diphenyl(propyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylpropylphosphine | |
CAS RN |
7650-84-2 | |
| Record name | Diphenylpropylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7650-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, diphenylpropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl(propyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylpropylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B1362577.png)
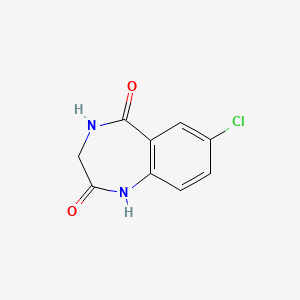
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1362581.png)
